N-[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]norleucine

Fluorogenic Substrate Continuous Enzyme Assay pKa Engineering

N-[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]norleucine is a synthetic coumarin–amino acid conjugate belonging to the 6-chloro-4-methylumbelliferone (6-Cl-MU) family of fluorophores. Its aglycone, 6-chloro-7-hydroxy-4-methylcoumarin, is a halogenated derivative of the classic 4-methylumbelliferone (MU) fluorophore.

Molecular Formula C19H22ClNO6
Molecular Weight 395.8 g/mol
Cat. No. B12197724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]norleucine
Molecular FormulaC19H22ClNO6
Molecular Weight395.8 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)O)NC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)O)Cl)C
InChIInChI=1S/C19H22ClNO6/c1-3-4-5-14(18(24)25)21-17(23)7-6-11-10(2)12-8-13(20)15(22)9-16(12)27-19(11)26/h8-9,14,22H,3-7H2,1-2H3,(H,21,23)(H,24,25)
InChIKeyNBZYRINBIDMMKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why N-[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]norleucine Is Sourced for Fluorogenic Protease Substrate Development


N-[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]norleucine is a synthetic coumarin–amino acid conjugate belonging to the 6-chloro-4-methylumbelliferone (6-Cl-MU) family of fluorophores [1]. Its aglycone, 6-chloro-7-hydroxy-4-methylcoumarin, is a halogenated derivative of the classic 4-methylumbelliferone (MU) fluorophore. The compound features a norleucine residue linked via a propanoyl spacer to the coumarin C3 position, a design that positions it as a potential protease substrate or probe . The introduction of the chlorine atom at position 6 of the coumarin ring is key, as it significantly alters the phenolic pKa relative to the standard MU scaffold, directly impacting the fluorescence efficiency under physiological assay conditions [1].

Critical Limitations of Unsubstituted MU Conjugates and the Case for 6-Chloro-Substituted Norleucine Probes


Generic substitution with standard 4-methylumbelliferone (MU)-based conjugates fails when continuous, real-time assay monitoring at neutral pH is a priority. The classic MU fluorophore has a phenolic pKa of approximately 8.0, meaning that at physiological pH 7.4, a large fraction of the released fluorophore remains protonated and weakly fluorescent [1]. This necessitates a discontinuous 'stopped' assay with an alkaline shift, which precludes true kinetic analysis, adds workflow complexity, and limits sensitivity in high-throughput screening [1]. The 6-chloro-7-hydroxy-4-methylcoumarin moiety in the target compound, however, has a measured pKa of 5.9, which yields strong, pH-independent fluorescence at neutral pH and directly addresses this core limitation . This quantifiable intrinsic property difference renders simple interchange with non-halogenated analogs ineffective for demanding, continuous-readout applications.

Quantitative Differentiation of N-[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]norleucine Against Standard MU Analogs


Lowered Fluorophore pKa Enables Continuous Real-Time Assay at Physiological pH vs. Standard MU

The 6-chloro-7-hydroxy-4-methylcoumarin aglycone of the target compound exhibits a pKa of 5.9, compared to 8.0 for the unsubstituted 4-methylumbelliferone (MU) [1]. This property is intrinsic to the fluorophore and directly impacts the performance of any conjugate incorporating it. At pH 7.0, the 6-chloro-derivative is predominantly in its highly fluorescent ionized state, whereas the standard MU derivative remains largely protonated and weakly fluorescent .

Fluorogenic Substrate Continuous Enzyme Assay pKa Engineering

Enhanced Reactivity of 6-Cl-MU Glycosides Due to Lower Aglycone pKa

The reduced pKa of the 6-chloro-4-methylumbelliferone aglycone makes it a superior leaving group, increasing the inherent reactivity of its conjugates towards enzymatic cleavage. A lower pKa value correlates with a more stable and better leaving phenolate anion, which directly translates to a faster enzymatic hydrolysis rate (higher k_cat) for the same enzyme compared to a standard MU conjugate [1].

Enzyme Kinetics Leaving Group Reactivity Substrate Design

Optimal Fluorescence Excitation/Emission Maxima for Standard Microplate Readers

The 6-chloro-7-hydroxy-4-methylcoumarin fluorophore has an excitation maximum at 361 nm and an emission maximum at 445 nm . These values are well-matched to the standard DAPI filter sets (ex 360/40, em 460/50) commonly found on fluorescence microplate readers and imaging systems.

Fluorescence Spectroscopy High-Throughput Screening Probe Design

Norleucine Residue as a Protease-Specific Recognition Element

The C-terminal norleucine residue in the compound is a structural mimic of methionine and leucine, suggesting it is targeted by proteases with P1 specificity for long, un-branched hydrophobic amino acids, such as chymotrypsin or certain aminopeptidases [1]. This contrasts with the classic AMC (7-amino-4-methylcoumarin) substrates, where the fluorophore is directly attached to the amino acid amide.

Protease Substrate Specificity Amino Acid Recognition Enzyme Probes

Precision Applications for N-[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]norleucine Based on Quantified Properties


High-Throughput Continuous Assay for Leucine-Aminopeptidase-Like Activity at Neutral pH

The compound's 6-chloro-substituted aglycone (pKa 5.9) enables a continuous fluorescence readout at pH 7.4 without the need for an alkaline stop solution [1]. This makes it uniquely suited for high-throughput screening of metagenomic libraries or purification fractions where real-time monitoring of a leucine- or norleucine-specific protease activity is required [1].

Development of Sensitive, Homogeneous Enzyme Assays with Improved Kinetics

The lower pKa of the 6-chloro-4-methylumbelliferone leaving group increases the inherent reactivity of the substrate, leading to a higher enzymatic cleavage rate compared to standard MU conjugates [1]. Researchers can leverage this to design more sensitive homogeneous activity assays with improved signal-to-background ratios [1].

Probing Enzyme S1 Pocket Specificity with Minimal P1' Disruption

The extended spacer between the fluorescent reporter and the norleucine recognition element positions the bulky coumarin group away from the scissile bond and the enzyme's active site . This design is preferable for characterizing enzymes where a direct AMC conjugate would sterically hinder binding, allowing for a more accurate determination of true S1 pocket specificity .

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